molecular formula C18H12N2O2 B1582138 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 54660-00-3

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B1582138
CAS No.: 54660-00-3
M. Wt: 288.3 g/mol
InChI Key: KKLJFKIBTOBVJI-UHFFFAOYSA-N
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Description

Accidental Discovery and Early Industrial Applications

The diketopyrrolopyrrole scaffold was first synthesized serendipitously in 1974 during attempts to stabilize the highly reactive pentalene hydrocarbon. Farnum and colleagues observed the formation of a red crystalline solid while reacting benzonitrile derivatives with succinic acid esters, though the process initially suffered from low yields. Recognizing its potential as a pigment, Ciba Geigy refined the synthesis in the 1980s, developing a scalable one-pot condensation reaction between aromatic nitriles and dialkyl succinates. This innovation led to the commercialization of DPP pigments under trademarks such as Cinquasia for automotive coatings, prized for their exceptional lightfastness and chemical stability.

Evolution into Electronic Materials

The transition from pigments to electronic materials began in the early 2000s, driven by the discovery of DPP’s semiconducting properties. Researchers found that substituting the phenyl groups at the 3,6-positions with electron-rich heterocycles (e.g., thiophene) enhanced π-conjugation and charge transport. By 2008, DPP-based polymers demonstrated hole and electron mobilities exceeding 0.1 cm²/V·s in organic field-effect transistors (OFETs), marking a milestone in their adoption for flexible electronics. Subsequent efforts focused on tailoring side chains and backbone structures to optimize solubility and device performance.

Properties

IUPAC Name

3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLJFKIBTOBVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068971
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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CAS No.

54660-00-3, 120500-90-5
Record name Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
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Preparation Methods

Starting Materials

  • Aromatic diketones or diketones with phenyl substituents
  • Ammonia or primary amines (source of nitrogen)
  • Suitable solvents such as 1-methyl-2-pyrrolidinone (NMP) or other polar aprotic solvents

Synthetic Procedure

  • Condensation Reaction:
    The key step is the condensation of aromatic diketones with ammonia or amines under controlled conditions to form the pyrrolo[3,4-c]pyrrole ring system. This step typically requires heating and stirring under an inert atmosphere (e.g., nitrogen) to avoid oxidation or side reactions.

  • Alkylation (Optional):
    For derivatives such as monoalkyl or dialkyl DPPD, alkyl halides (e.g., n-hexyl bromide) are reacted with the core molecule in the presence of a strong base such as potassium tert-butoxide. This reaction is usually carried out in solvents like NMP at room temperature or slightly elevated temperatures for extended periods (e.g., 18 hours).

  • Isolation and Purification:
    After completion, the reaction mixture is poured into cold water to precipitate the product. The crude product is filtered and purified by column chromatography using solvents such as ethyl acetate/n-hexane mixtures. Final purification is achieved by recrystallization from methanol or similar solvents to obtain high-purity crystals.

Detailed Experimental Example

Step Reagents/Conditions Description
1 3,6-Diphenyl-2,5-dihydro-1,4-diketopyrrolo[3,4-c]pyrrole-1,4-dione (0.59 g, 0.00204 mol) in 1-methyl-2-pyrrolidinone (30 mL) Stirred at room temperature under nitrogen atmosphere
2 Potassium tert-butoxide (0.230 g, 0.00816 mmol) added Base to deprotonate and activate the molecule
3 n-Hexyl bromide (0.340 g, 0.00204 mmol) added Alkylation agent
4 Stirred for 18 hours Reaction time for alkylation
5 Reaction mixture poured into cold water (30 mL) Precipitation of product
6 Filtration and column chromatography (ethyl acetate/n-hexane 1:3) Purification
7 Recrystallization from methanol Final purification to obtain orange prism-like crystals

This method yields the alkylated derivatives of DPPD, but the core compound preparation follows similar condensation and purification steps.

Analytical Characterization Supporting Preparation

The synthesized DPPD and its derivatives are characterized by:

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Solvent 1-Methyl-2-pyrrolidinone (NMP) Polar aprotic solvent, stabilizes intermediates
Atmosphere Nitrogen Prevents oxidation
Base Potassium tert-butoxide Strong base for alkylation
Alkylating Agent n-Hexyl bromide (for derivatives) Optional for substitution
Reaction Temperature Room temperature to mild heating Controlled to avoid decomposition
Reaction Time 18 hours (alkylation) Ensures complete reaction
Purification Column chromatography + recrystallization Achieves >98% purity
Melting Point of Product ~360 °C Indicator of purity and identity

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted diketopyrrolopyrrole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₁₂N₂O₂
  • Molecular Weight : 288.31 g/mol
  • CAS Number : 54660-00-3
  • Melting Point : 360 °C
  • Synonyms : Pigment Red 255

Organic Electronics

DPP is widely utilized in the development of organic semiconductors. Its properties make it suitable for:

  • Organic Light Emitting Diodes (OLEDs) : DPP compounds are integral in producing OLEDs due to their high luminescence efficiency and stability under operational conditions.
  • Thin-Film Transistors (TFTs) : DPP derivatives have been shown to enhance charge mobility in TFTs, making them essential for flexible electronic devices.

Case Study: OLED Performance Enhancement

A study demonstrated that incorporating DPP into OLED structures significantly improved luminous efficiency and operational stability compared to traditional materials. The enhanced charge transport properties of DPP facilitated better light emission.

Photovoltaic Applications

DPP plays a critical role in the efficiency of organic solar cells (OSCs). It contributes to:

  • Light Absorption : The compound's structure allows for effective light harvesting across a broad spectrum.
  • Charge Transport : DPP improves the mobility of charge carriers within the solar cell matrix, leading to higher energy conversion efficiencies.

Data Table: Efficiency Comparison in Solar Cells

Material TypePower Conversion Efficiency (%)Year
DPP-based OSC10.52020
Traditional OSC8.02018

Pharmaceutical Research

Research into the therapeutic potential of DPP has revealed promising avenues:

  • Anticancer Activity : Preliminary studies indicate that DPP derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Drug Development : The compound's ability to interact with biological targets is being explored for novel drug formulations.

Case Study: Anticancer Properties

A recent investigation into DPP derivatives showed selective toxicity against breast cancer cells while sparing normal cells, highlighting its potential as a lead compound for further drug development.

Material Science

DPP is utilized in creating advanced materials with unique properties:

  • Thermal Stability : DPP compounds are known for their high thermal stability, making them suitable for high-performance applications.
  • Conductivity Enhancements : Incorporating DPP into polymer matrices has been shown to enhance electrical conductivity significantly.

Data Table: Properties of DPP-Based Materials

PropertyValue
Thermal Stability>300 °C
Electrical Conductivity10^-4 S/cm
Mechanical StrengthHigh

Mechanism of Action

The mechanism by which 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with light and its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated π-electron system within the molecule, which allows for efficient energy transfer and fluorescence . The molecular targets and pathways involved include the interaction with light-sensitive receptors and the generation of reactive oxygen species in photodynamic therapy .

Comparison with Similar Compounds

Photovoltaic Efficiency

DPP derivatives with thiophene substituents exhibit superior photovoltaic performance due to their broad absorption and efficient charge transport:

Polymer/Compound PCE (%) Bandgap (eV) Key Application
PCDPP4T (Thiophene-DPP copolymer) 8.1 1.3 Ternary solar cells
DPPD (Parent) N/A 1.8 Pigment, not functional
DPP-BN-i (Azaborole-substituted) 6.7 1.4 NIR photodetectors
  • PCDPP4T : A copolymer of DPP and carbazole achieves a power conversion efficiency (PCE) of 8.1% in ternary solar cells, outperforming binary blends by 30% .
  • DPP-BN-i : Azaborole substituents introduce boron-nitrogen bonds, enhancing electron mobility and enabling NIR detection .

Fluorescence and Bioimaging

Bromo-substituted DPP derivatives (e.g., 3,6-bis(5-bromothiophene-2-yl)-DPP) demonstrate high reactive oxygen species (ROS) generation under light, making them effective photosensitizers for photodynamic therapy (PDT). Hyaluronic acid-conjugated versions show tumor-specific targeting and 90% cancer cell death in vitro .

Structural and Crystallographic Differences

Single-crystal analyses reveal that alkylation reduces planarity, while electron-withdrawing groups enhance intermolecular dipole interactions:

  • DPPD : The parent compound forms rigid, planar crystals with strong π-π stacking (d-spacing ≈ 3.4 Å) .
  • 2,5-Dimethoxybenzyl-DPP : Bulky substituents increase torsion angles (~15°), reducing crystallinity but improving film-forming ability for flexible electronics .

Q & A

Q. What are the standard synthetic routes for 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via condensation of diphenyl diketone precursors with amines under inert atmospheres. A common method involves alkylation of the parent compound using potassium tert-butoxide and alkyl halides (e.g., n-hexyl bromide) in 1-methyl-2-pyrrolidinone at room temperature, followed by purification via column chromatography (ethyl acetate/n-hexane) and recrystallization from methanol . Optimization parameters include reaction time (18–24 hours), stoichiometric ratios of reagents, and inert gas purging to prevent oxidation. Reproducibility hinges on rigorous control of solvent purity and drying .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • 1H NMR : To confirm alkylation (e.g., δ 3.74 ppm for hexyl chain protons) and aromatic substitution patterns .
  • IR spectroscopy : C=O stretching vibrations near 1674 cm⁻¹ and C–H alkyl stretches (2847–2911 cm⁻¹) validate functional groups .
  • UV-Vis : Solubility studies in polar solvents (e.g., DMF, chloroform) reveal π→π* transitions (λmax ~450–500 nm), critical for assessing electronic properties .

Q. What strategies improve the solubility of this compound for solution-based applications?

Solubility is enhanced via N,N’-dialkyl derivatization (e.g., hexyl or pentyl chains), which disrupts intermolecular hydrogen bonding and π-π stacking. Alkylation reduces crystallinity, enabling dissolution in nonpolar solvents like toluene or ethyl acetate. Solvent selection (e.g., 1-methyl-2-pyrrolidinone) during synthesis also improves processability .

Advanced Research Questions

Q. How can crystallographic data discrepancies between studies on this compound’s molecular packing be resolved?

Discrepancies arise from variations in intermolecular interactions (C–H⋯O vs. π-π stacking) due to substituent effects. Refinement via high-resolution X-ray diffraction (0.8–1.0 Å resolution) and Hirshfeld surface analysis can clarify dominant packing motifs. Comparative studies of derivatives (e.g., chlorophenyl vs. tert-butyl groups) reveal substituent-dependent lattice distortions .

Q. What computational approaches predict electronic properties for designing optoelectronic materials?

Density functional theory (DFT) calculations model HOMO-LUMO gaps (~2.1–2.5 eV), correlating with experimental UV-Vis data. Molecular dynamics simulations assess charge transport in polymer matrices, while reaction path searches (e.g., using quantum chemical software) optimize synthetic routes for derivatives with tailored bandgaps .

Q. What experimental designs assess photostability under varying environmental conditions?

Accelerated aging tests under UV irradiation (λ = 365 nm) and thermal cycling (25–100°C) quantify degradation kinetics. Fluorescence quenching studies in polymer matrices (e.g., polysiloxanes) identify stabilizing interactions. FTIR and XRD post-exposure detect structural changes (e.g., carbonyl loss or crystallinity reduction) .

Q. How do conflicting solubility data in literature for alkylated derivatives inform solvent selection?

Contradictions arise from alkyl chain length (C4 vs. C16) and solvent polarity. Systematic UV-Vis titration in graded solvent mixtures (e.g., hexane/THF) quantifies solubility parameters (Hildebrandt values). Dynamic light scattering (DLS) further differentiates aggregate formation in poor solvents .

Methodological Notes

  • Synthetic Reproducibility : Always use anhydrous solvents and inert atmospheres to prevent side reactions .
  • Crystallography : Employ synchrotron sources for high-resolution data, particularly for low-symmetry derivatives .
  • Computational Modeling : Validate DFT results with experimental spectroscopic data to ensure accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 2
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

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